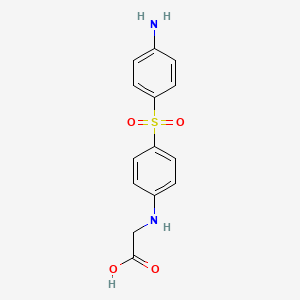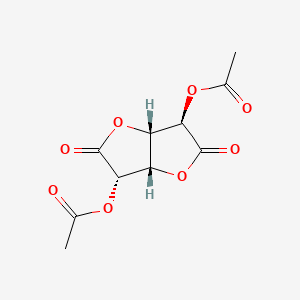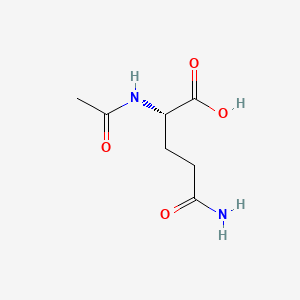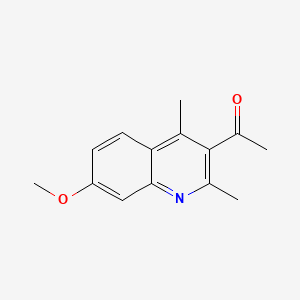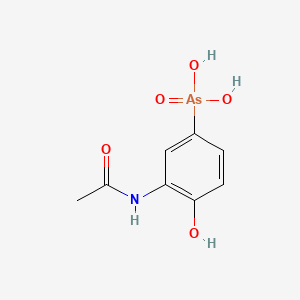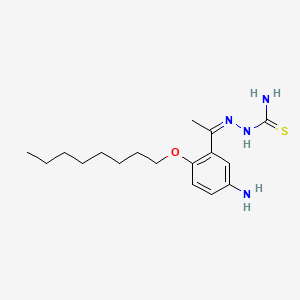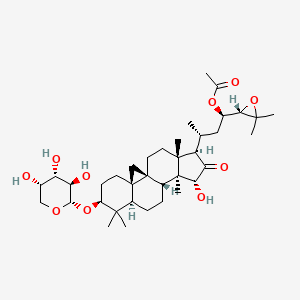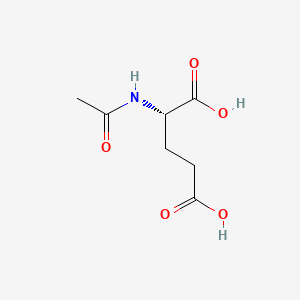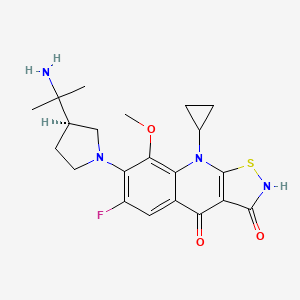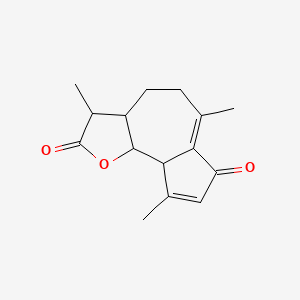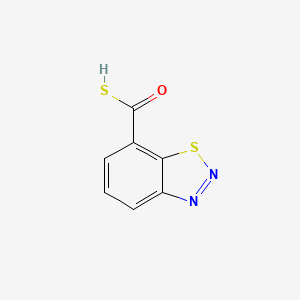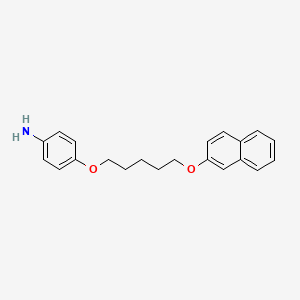
ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, p-(5-(2-naphthyloxy)pentyloxy)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Proton Transfer and Structure
- N-salicylideneaniline-type compounds, including derivatives of aniline, exhibit significant proton transfer and intramolecular hydrogen bond characteristics. These properties are influenced by π-electron delocalization, impacting their stability and structure (Inabe et al., 1994).
Polymer Applications
- Aniline derivatives have been investigated in the formation of copolymers, displaying significant electrochemical and spectroelectrochemical properties, making them suitable for various material applications (Chung et al., 2001).
- Poly(naphthylamine) copolymers demonstrate antimicrobial effects, suggesting potential use in biomaterials for food packaging and medical devices (Riaz & Ashraf, 2013).
Optical Properties
- Aniline derivatives have been studied for their ultra-violet absorption spectra, providing insights into their photophysical properties and potential applications in light-sensitive materials and technologies (Lin & Lin, 1961).
Chemical Interaction and Catalysis
- Aniline compounds interact with various substances, influencing reactions like ozonation, which is significant for understanding chemical pathways and environmental impact (Tekle-Röttering et al., 2016).
- Specific aniline derivatives are used in the synthesis of novel titanium complexes, showing high catalytic performance for ethylene polymerization, indicating potential industrial applications (Ping, 2007).
Sensor Applications
- Aniline-based materials have been utilized in sensor applications, exploiting their properties for detecting and measuring various chemical substances (Shoji & Freund, 2001).
Environmental Impact
- Research on aniline degradation by specific bacterial strains contributes to understanding environmental pollution control and remediation strategies (Wen-hui, 2008).
Propiedades
Número CAS |
111935-92-3 |
|---|---|
Nombre del producto |
ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- |
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-(5-naphthalen-2-yloxypentoxy)aniline |
InChI |
InChI=1S/C21H23NO2/c22-19-9-12-20(13-10-19)23-14-4-1-5-15-24-21-11-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,1,4-5,14-15,22H2 |
Clave InChI |
DNEFVGDOXSNBTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |
Apariencia |
Solid powder |
Otros números CAS |
111935-92-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, p-(5-(2-naphthyloxy)pentyloxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



